Methyl 2-chloro-5-methylsulfonylbenzoate
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Overview
Description
Methyl 2-chloro-5-methylsulfonylbenzoate: is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid and features both a chloro and a methylsulfonyl group attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-5-(methylsulfonyl)benzoate typically involves the esterification of 2-chloro-5-(methylsulfonyl)benzoic acid. The reaction is carried out in the presence of methanol and a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of methyl 2-chloro-5-(methylsulfonyl)benzoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-chloro-5-methylsulfonylbenzoate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding sulfides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 2-azido-5-(methylsulfonyl)benzoate or 2-thiocyanato-5-(methylsulfonyl)benzoate.
Oxidation: Formation of 2-chloro-5-(methylsulfonyl)benzoic acid.
Reduction: Formation of 2-chloro-5-(methylthio)benzoate.
Scientific Research Applications
Chemistry: Methyl 2-chloro-5-methylsulfonylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. Its structural features make it a useful probe for investigating the activity of sulfonyl-containing enzymes.
Industry: In the industrial sector, methyl 2-chloro-5-(methylsulfonyl)benzoate is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction, leading to the formation of active intermediates. These intermediates can then interact with biological targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
- Methyl 2-chloro-5-(dimethylamino)sulfonylbenzoate
- Methyl 2-chloro-5-(diethylamino)sulfonylbenzoate
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
Comparison:
- Methyl 2-chloro-5-(dimethylamino)sulfonylbenzoate and methyl 2-chloro-5-(diethylamino)sulfonylbenzoate have similar structures but differ in the nature of the substituent on the sulfonyl group. These differences can affect their reactivity and interaction with biological targets.
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate differs in the presence of a methoxy group instead of a chloro group, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C9H9ClO4S |
---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
methyl 2-chloro-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,1-2H3 |
InChI Key |
TWQIUEXLVURDJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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